![molecular formula C11H19Cl2N3O B2889464 rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine dihydrochloride, trans CAS No. 1969288-67-2](/img/structure/B2889464.png)
rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine dihydrochloride, trans
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Description
Molecular Structure Analysis
The molecule likely has several stereocenters, given the (2R,3R) designation and the presence of a cyclopropylmethyl group. This means the molecule has a complex 3D structure with specific spatial arrangements of its atoms .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amine group could participate in acid-base reactions, and the pyrazole ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amine group could make the compound a base, and the aromatic ring could contribute to its stability .Scientific Research Applications
Kinetic and Enantioselective Transformations
One significant application area is the kinetic resolution and enantioselective synthesis of complex organic molecules. For instance, the kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol catalyzed by lipase B from Candida antarctica demonstrates the utility of enzymatic processes in achieving enantioselective transformations, which is crucial for synthesizing optically active compounds (Barz, Herdtweck, & Thiel, 1996).
Cyclometallated Compounds and Coordination Chemistry
The synthesis and characterization of cyclometallated compounds, as seen in the study of 1-phenylpyrazole with rhodium trichloride, highlight the role of such entities in developing novel coordination complexes with potential applications in catalysis and material science (Steel, 1991).
Hydroformylation and Catalysis
In catalysis, the development of highly active, regioselective, and enantioselective hydroformylation processes using Rh catalysts ligated by Bis-3,4-diazaphospholanes showcases the advancement in synthesizing aldehydes from alkenes, which is vital for the pharmaceutical and fine chemical industries (Clark, Landis, Freed, Klosin, & Abboud, 2005).
Material Science and Polymer Chemistry
The synthesis and application of metal complexes in the ring-opening polymerization of ε-caprolactone and rac-lactide, as detailed in studies on aluminum and zinc complexes supported by functionalized phenolate ligands, reveal the importance of these complexes in creating biodegradable polymers for medical and environmental applications (Zhang & Wang, 2008).
properties
IUPAC Name |
(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c12-9-4-6-15-11(9)10-3-5-13-14(10)7-8-1-2-8;;/h3,5,8-9,11H,1-2,4,6-7,12H2;2*1H/t9-,11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVFLJQKUGREEP-XFQLJVDGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC=N2)C3C(CCO3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC=NN2CC3CC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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